((2S,4R)-4-氟-1-甲基吡咯烷-2-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

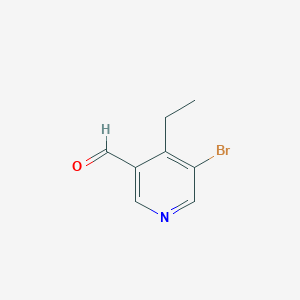

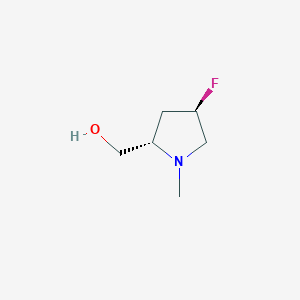

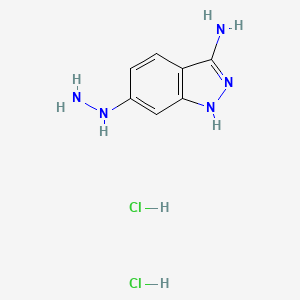

“((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol” is a chemical compound. It is a derivative of pyrrolidine, which is a cyclic amine with a five-membered ring . The compound has a fluorine atom and a methyl group attached to the pyrrolidine ring . It also has a methanol group attached to the ring .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The 4-position of the ring is substituted with a fluorine atom and a methyl group, and the 2-position of the ring is substituted with a methanol group .科学研究应用

合成和化学性质

研究开发了通过环磺酰胺的双重还原合成类似于“((2S,4R)-4-氟-1-甲基吡咯烷-2-基)甲醇”分子的方法。该过程代表了一种构建分子的有效方法,其中芳基磺酰基部分既充当 N 保护基团,又充当芳基供体,突出了这些化合物在有机合成中的多功能性 (Evans, 2007).

该化合物已参与合成 N 保护的 4-氟吡咯烷衍生物的研究,这在药物化学中至关重要,特别是作为二肽基肽酶 IV 抑制剂。这强调了它在合成用于制药应用的复杂分子中的作用 (R. Singh & T. Umemoto, 2011).

催化和不对称合成

- 已经合成了基于类似于“((2S,4R)-4-氟-1-甲基吡咯烷-2-基)甲醇”的结构的新型手性配体,并在催化不对称加成反应中显示出巨大的潜力。这证明了该化合物在对映选择性合成中的相关性,为不对称诱导具有高对映体过量的产物提供了途径 (C. Alvarez-Ibarra et al., 2010).

分子结构和分析

- 已经使用 X 射线衍射和密度泛函理论 (DFT) 对与“((2S,4R)-4-氟-1-甲基吡咯烷-2-基)甲醇”相关的化合物进行了详细的结构和构象分析。这些研究提供了对分子几何、静电势和前沿分子轨道的见解,有助于更深入地了解此类化合物的理化性质 (P.-Y. Huang et al., 2021).

在有机反应中的应用

- 甲醇作为一种相关溶剂,已显示出加速脂质动力学研究中的 DMPC 反转和转移。虽然与“((2S,4R)-4-氟-1-甲基吡咯烷-2-基)甲醇”没有直接关系,但甲醇在这些研究中的应用突出了溶剂效应对生化和膜研究的重要性,表明了相关氟代醇的潜在研究领域 (Michael H. L. Nguyen et al., 2019).

作用机制

Target of Action

The compound ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol is a derivative of ketoconazole, specifically the 2S,4R enantiomer . It is thought to inhibit enzymes such as CYP11B1, CYP17A1, and CYP21A2 . These enzymes play crucial roles in steroidogenesis, which is the biological process by which steroids are generated from cholesterol and transformed into other steroids .

Mode of Action

The compound interacts with its targets (CYP11B1, CYP17A1, and CYP21A2 enzymes) by binding to them and inhibiting their function . This inhibition disrupts the normal process of steroidogenesis, leading to changes in the production and regulation of various steroids .

Biochemical Pathways

The affected biochemical pathways primarily involve steroidogenesis. By inhibiting key enzymes in this process, the compound can significantly alter the production of steroids. This can have downstream effects on various physiological processes that depend on these steroids, including metabolism, immune response, and inflammation .

Pharmacokinetics

Studies on similar compounds suggest that it may have good bioavailability and distribution throughout the body

Result of Action

The primary result of the compound’s action is the inhibition of steroidogenesis. This can lead to a decrease in the production of certain steroids, which can have various effects at the molecular and cellular levels. For example, in the context of Cushing’s syndrome treatment, the compound has been shown to potently inhibit cortisol production in adrenocortical cells .

属性

IUPAC Name |

[(2S,4R)-4-fluoro-1-methylpyrrolidin-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO/c1-8-3-5(7)2-6(8)4-9/h5-6,9H,2-4H2,1H3/t5-,6+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVBFPXFGPDGGN-RITPCOANSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1CO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@H]1CO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Benzyl-9-aza-bicyclo[3.3.1]non-3-ylamine dihydrochloride](/img/structure/B6321586.png)

![[(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol](/img/structure/B6321612.png)